molecular formula C29H36N4O6 B2825274 N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 899787-72-5

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B2825274
CAS No.: 899787-72-5
M. Wt: 536.629
InChI Key: BJGRNVPDMCFLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide features a quinazoline-2,4-dione core substituted at the N1 position with a 2-(dipropylamino)-2-oxoethyl group and at the N3 position with a pentanamide chain linked to a 1,3-benzodioxol-5-ylmethyl moiety.

Properties

CAS No.

899787-72-5

Molecular Formula

C29H36N4O6

Molecular Weight

536.629

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C29H36N4O6/c1-3-14-31(15-4-2)27(35)19-33-23-10-6-5-9-22(23)28(36)32(29(33)37)16-8-7-11-26(34)30-18-21-12-13-24-25(17-21)39-20-38-24/h5-6,9-10,12-13,17H,3-4,7-8,11,14-16,18-20H2,1-2H3,(H,30,34)

InChI Key

BJGRNVPDMCFLGZ-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CCCCC(=O)NCC3=CC4=C(C=C3)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of derivatives that exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H26N4O5C_{29}H_{26}N_{4}O_{5} with a molecular weight of 510.54 g/mol. The structure includes a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a screening of drug libraries on multicellular spheroids, it was identified as a novel anticancer agent. The mechanism of action appears to involve the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range against several types of cancer cells, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. It was found to significantly reduce levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), indicating its potential utility in treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzodioxole and quinazoline rings enhance anti-inflammatory efficacy .

Antimicrobial Activity

The antimicrobial activity of this compound was assessed against various bacterial strains. It exhibited notable antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL against standard strains such as Staphylococcus aureus and Escherichia coli. Additionally, it showed promising activity against Mycobacterium tuberculosis, highlighting its potential role in treating infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResults
AnticancerCytotoxicity (IC50)Micromolar range against various cancers
Anti-inflammatoryCytokine InhibitionSignificant reduction in IL-1β and TNF-α
AntimicrobialMIC against bacterial strains31.25 - 62.5 μg/mL for multiple strains

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in 2019, researchers screened a library of compounds for their ability to inhibit cancer cell growth using multicellular spheroid models. This compound emerged as one of the most effective compounds, demonstrating significant reductions in tumor size and increased rates of apoptosis compared to controls .

Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory mechanisms revealed that this compound effectively inhibited the expression of COX enzymes involved in prostaglandin synthesis. The study demonstrated that treatment with the compound led to reduced edema and inflammation in animal models, outperforming standard anti-inflammatory drugs like diclofenac .

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name Core Structure Substituents Key Physical Data Synthesis Method Potential Application
Main Compound Quinazoline-2,4-dione Benzodioxolylmethyl, dipropylamino-oxoethyl-pentanamide IR: ~1680–1720 cm⁻¹ (estimated) Amide coupling, nucleophilic substitution Kinase/protease inhibitor
7d () Quinazolin-4-one Chloro-propanamide, phenoxymethyl M.p. 138–140°C; IR 1720, 1680 cm⁻¹ Chloroacetyl chloride reaction Antimicrobial
Apixaban Intermediate () Pyridinone Bromo-pentanamide, morpholino IR 1683 cm⁻¹; MS m/z 436.16 Bromination, amidation Anticoagulant (Factor Xa inhibitor)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.